Lormetazepam-13C,d3 Lormetazepam-13C,d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC18012831
InChI: InChI=1S/C16H12Cl2N2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3/i1+1D3
SMILES:
Molecular Formula: C16H12Cl2N2O2
Molecular Weight: 339.2 g/mol

Lormetazepam-13C,d3

CAS No.:

Cat. No.: VC18012831

Molecular Formula: C16H12Cl2N2O2

Molecular Weight: 339.2 g/mol

* For research use only. Not for human or veterinary use.

Lormetazepam-13C,d3 -

Specification

Molecular Formula C16H12Cl2N2O2
Molecular Weight 339.2 g/mol
IUPAC Name 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one
Standard InChI InChI=1S/C16H12Cl2N2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3/i1+1D3
Standard InChI Key FJIKWRGCXUCUIG-KQORAOOSSA-N
Isomeric SMILES [2H][13C]([2H])([2H])N1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl
Canonical SMILES CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Lormetazepam-13C,d3 incorporates stable isotopes at specific positions within its molecular structure:

  • Carbon-13 (13C^{13}\text{C}): Fifteen carbon atoms in the benzodiazepine backbone are replaced with the stable carbon-13 isotope.

  • Deuterium (D): Three hydrogen atoms are substituted with deuterium, typically at positions resistant to metabolic exchange.

This isotopic labeling strategy preserves the compound's chemical behavior while creating a distinct mass spectral signature, allowing researchers to differentiate it from endogenous substances or unlabeled lormetazepam during analysis .

Table 1: Key Physicochemical Properties of Lormetazepam-13C,d3

PropertyValue
Molecular Formula13C15D3H9Cl2N2O2^{13}\text{C}_{15}\text{D}_3\text{H}_9\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight339.20 g/mol
CAS Registry Number1285932-00-4
Product FormatNeat (pure chemical substance)
StabilityShort shelf life; requires −20°C storage

Synthetic Pathways and Production Considerations

Custom Synthesis Protocols

As a specialty reference material, Lormetazepam-13C,d3 is synthesized through multistep organic reactions using isotope-enriched precursors. Key stages include:

  • Isotopic precursor preparation: 13C^{13}\text{C}-labeled benzene derivatives and deuterated methylamine sources are synthesized under controlled conditions.

  • Benzodiazepine core formation: Cyclization reactions create the characteristic seven-membered diazepine ring system.

  • Chlorination and functionalization: Introduction of chlorine substituents at the 7- and 2′-positions completes the molecular architecture.

The custom synthesis process requires specialized facilities capable of handling isotopically enriched reagents and maintaining rigorous purity standards throughout production .

Quality Control Measures

Batch-to-batch consistency is ensured through:

  • High-resolution mass spectrometry (HRMS) for isotopic purity verification

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

  • Ultra-performance liquid chromatography (UPLC) for chemical purity assessment

Analytical Applications in Modern Research

Mass Spectrometry-Based Quantification

Lormetazepam-13C,d3 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its isotopic signature creates distinct mass transitions that avoid interference with native analytes. For example:

  • Primary transition: m/zm/z 321.02 → 275.1 (collision energy 12 eV)

  • Confirmatory transition: m/zm/z 321.02 → 229.2 (collision energy 28 eV)

These transitions enable precise quantification of lormetazepam in biological samples at concentrations as low as 0.1 ng/mL .

Pharmacokinetic Studies

Researchers employ Lormetazepam-13C,d3 to investigate:

  • Metabolic clearance rates through hepatic CYP450 enzymes

  • Blood-brain barrier permeability in neuropharmacology models

  • Plasma protein binding characteristics using equilibrium dialysis

Forensic Toxicology Applications

The compound's stability under various storage conditions makes it invaluable for:

  • Postmortem redistribution studies in forensic casework

  • Long-term stability assessments of archived samples

  • Method validation for workplace drug testing programs

Comparative Analysis with Related Benzodiazepines

Structural Differentiation from Diazepam

While both compounds share the benzodiazepine core, critical differences include:

  • Substituent pattern: Lormetazepam features chlorine atoms at positions 7 and 2′, compared to diazepam's 7-chloro-1-methyl group .

  • Metabolic pathways: Lormetazepam undergoes direct glucuronidation, whereas diazepam requires demethylation prior to excretion.

Advantages over Non-Isotopic Analogs

The isotopic labeling in Lormetazepam-13C,d3 provides:

  • Reduced matrix effects in complex biological samples

  • Improved method accuracy through compensation for ionization suppression

  • Enhanced reproducibility across multi-laboratory studies

Emerging Research Directions

Neuropharmacology Applications

Recent studies utilize Lormetazepam-13C,d3 to investigate:

  • GABA<sub>A</sub> receptor subtype selectivity in insomnia treatments

  • Allosteric modulation kinetics using stopped-flow fluorescence techniques

  • Drug-drug interaction potential with novel antidepressant therapies

Environmental Monitoring Methodologies

Advanced detection methods employing this compound enable:

  • Tracking of benzodiazepine contamination in wastewater systems

  • Ecological risk assessments for aquatic organisms

  • Validation of photocatalytic degradation systems

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